molecular formula C10H10O5 B123902 Dimethyl 2-hydroxyisophthalate CAS No. 36669-06-4

Dimethyl 2-hydroxyisophthalate

Cat. No.: B123902
CAS No.: 36669-06-4
M. Wt: 210.18 g/mol
InChI Key: HJZOAEXBCOTMIU-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxyisophthalate, also known as dimethyl 2-hydroxybenzene-1,3-dicarboxylate, is an organic compound with the molecular formula C10H10O5. It is a derivative of isophthalic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxyisophthalate can be synthesized through the esterification of 2-hydroxyisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxyisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-hydroxyisophthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-hydroxyisophthalate is unique due to the specific positioning of the hydroxyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .

Properties

IUPAC Name

dimethyl 2-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZOAEXBCOTMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447252
Record name dimethyl 2-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36669-06-4
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36669-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 2-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBr3 (1.0M in CH2Cl2, 7.53 ml, 7.53 mmol, 2.5 eq) was added dropwise to a stirred solution of dimethyl 2-methoxyisophthalate (0.6785 g, 3.01 mmol, 1 eq) in anhydrous CH2Cl2 (4 ml) at 0° C. under Ar. After 30 min the reaction was warmed to room temperature. After 2 h the reaction was quenched anhydrous MeOH (1 ml) and stirred overnight. The solvent was removed in vacuo and the residue dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.4045 g (1.92 mmol, 64% yield) of dimethyl 2-hydroxyisophthalate.
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0.6785 g
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4 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

A potassium salt of a phenol is needed for the next step in the reaction. The preferred potassium salt of a phenolic ester is made in two steps starting from commercially available 2-methoxyisophthalic acid. It is first reacted with trimethyloxonium tetrafluoroborate (Me3OBF4) and diisopropylethylamine ("iPr2NEt") under conditions effective to produce dimethyl 2-methoxyisophthalate. Gerecke, et al. Helv. Chim. Acta., 59:2551 (1976), which is hereby incorporated by reference. Then, the methyl ether is cleaved with BCl3 under conditions effective to yield dimethyl 2-hydroxyisophthalate. The potassium salt of dimethyl 2-hydroxyisophthalate is prepared by treating it with potassium hydride (KH) in toluene for about 20 minutes at about 0° C. under conditions effective to produce the potassium salt.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Dimethyl 2-methoxyisophthalate, prepared according to Example 4, (279 mg, 1.24 mmol) was dissolved in dry CH2Cl2 (5 ml), and the flask was flushed with argon. Boron trichloride (1M solution in heptane, 1.2 ml) was added, and the solution was stirred under argon for 1 hour at room temperature. After evaporation of the solvent, chromatography with 3:7 EtOAc:petroleum ether gave the product as a white solid. Yield: 237 mg (91%). 1H NMR (CDCl3) δ: 8.06 (d, 2 H, aryl), 6.94 (t, 1 H, aryl), 3.96 (s, 6 H, CO2CH3)
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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